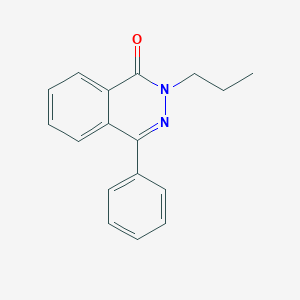

4-Phenyl-2-propylphthalazin-1-one

Description

4-Phenyl-2-propylphthalazin-1-one is a phthalazinone derivative characterized by a phenyl group at position 4 and a propyl group at position 2 of the phthalazine core. The substitution pattern on the phthalazine ring significantly influences physicochemical and biological properties. For instance, polar substituents like hydroxymethyl enhance solubility, while lipophilic groups like benzyl or propyl improve membrane permeability .

Properties

IUPAC Name |

4-phenyl-2-propylphthalazin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-2-12-19-17(20)15-11-7-6-10-14(15)16(18-19)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFKHODVQBXHCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-propylphthalazin-1-one can be achieved through various synthetic routes. One common method involves the reaction of benzoxazinone derivatives with benzyl amine in ethanol, leading to the formation of phthalazinone derivatives . Another approach utilizes a one-pot, water-mediated reaction involving phthalaldehydic acid, substituted phenylhydrazine, and oxalic acid as a catalyst .

Industrial Production Methods

Industrial production of phthalazinone derivatives often employs scalable and efficient synthetic routes. These methods typically involve the use of readily available and inexpensive starting materials, along with straightforward reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-propylphthalazin-1-one undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at different positions on the phthalazine ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phthalazinone derivatives with additional oxygen-containing functional groups, while reduction reactions can produce reduced forms of the compound with altered electronic properties .

Scientific Research Applications

4-Phenyl-2-propylphthalazin-1-one has a wide range of scientific research applications, including:

Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4-Phenyl-2-propylphthalazin-1-one involves its interaction with specific molecular targets and pathways. Phthalazinone derivatives are known to inhibit various enzymes and receptors, such as cyclooxygenase-2 (COX-2) and gamma-aminobutyric acid (GABA) receptors . These interactions lead to the modulation of biological processes, resulting in the compound’s pharmacological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Phthalazinone Derivatives

Key Observations:

- Reactivity : Chloromethyl and propargyl substituents at position 2 enable further functionalization (e.g., nucleophilic substitution or click chemistry), whereas propyl groups may limit reactivity but improve metabolic stability .

- Safety Profile : Substituted phenyl groups (e.g., 2,5-dimethylphenyl) may introduce steric hindrance, altering toxicity profiles compared to unsubstituted phenyl derivatives .

Physicochemical and Structural Properties

- Solubility : Hydrophilic substituents (e.g., hydroxymethyl in compound 2 ) increase aqueous solubility, while alkyl chains (propyl) or aromatic groups (benzyl) reduce it.

- Crystal Packing : The propargyl group in 4-(4-Methylphenyl)-2-propargylphthalazin-1-one induces planar conformations due to sp-hybridized carbons, whereas propyl groups may adopt flexible, gauche configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.